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Abstract

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-
yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal
chemistry and materials science. We delve into its core physicochemical properties,
spectroscopic characterization, and established synthetic protocols, with a particular focus on
the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document explores the
compound's chemical reactivity and its role as a versatile scaffold in the development of novel
therapeutics, supported by mechanistic insights and detailed experimental procedures. This
guide is intended for researchers, chemists, and drug development professionals seeking a
thorough understanding of this important chemical intermediate.

Introduction

4-(6-Chloropyridazin-3-yl)benzaldehyde is a bifunctional organic compound featuring a
benzaldehyde moiety attached to a chloropyridazine ring. The pyridazine core, a six-membered
aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal
chemistry, appearing in numerous compounds with diverse biological activities. The presence
of a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution or
cross-coupling reactions makes this molecule a highly valuable and versatile building block for
the synthesis of complex molecular architectures. Its application spans the development of
kinase inhibitors, anti-inflammatory agents, and other potential therapeutics, highlighting the
importance of a detailed understanding of its properties and synthesis.[1][2]
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Compound Identification and Core Properties

A precise identification of 4-(6-Chloropyridazin-3-yl)benzaldehyde is critical for its use in
synthesis and research. The fundamental identifiers and key physical properties are
summarized below.

Table 1: Compound Identifiers and Physicochemical

Properties
Property Value Source(s)
4-(6-Chloropyridazin-3-
IUPAC Name
yl)benzaldehyde
CAS Number 914349-19-2 [3]
Molecular Formula C11H7CIN20 [3]
Molecular Weight 218.64 g/mol [3]
Typically an off-white to yellow
Appearance .
or brown solid
Storage Conditions Inert atmosphere, 2-8°C [3]

Molecular Structure

The structure combines a phenyl ring substituted with an aldehyde group at the 1-position and
a 6-chloropyridazin-3-yl group at the 4-position.

Caption: Chemical structure of 4-(6-Chloropyridazin-3-yl)benzaldehyde.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of 4-(6-Chloropyridazin-3-yl)benzaldehyde relies on
standard analytical techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show characteristic signals for the aromatic protons on both the benzaldehyde and
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pyridazine rings, as well as a distinct singlet for the aldehyde proton, typically downfield
around 9.9-10.1 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display
signals for all 11 carbon atoms, with the aldehyde carbonyl carbon appearing significantly
downfield (around 190-193 ppm).[4]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the
mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 218.64. Isotopic
patterns characteristic of a chlorine-containing compound will also be observable.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the
aldehyde C=0 stretch, typically in the range of 1690-1715 cm~1, and characteristic
absorptions for the C-Cl bond and the aromatic C=C and C=N bonds of the heterocyclic
system.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 4-(6-Chloropyridazin-3-

yl)benzaldehyde is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This method offers high yields, mild reaction conditions, and tolerance to a wide range of

functional groups.[1]

Recommended Synthetic Protocol: Suzuki-Miyaura
Coupling

This protocol describes the coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Reactants:

3,6-Dichloropyridazine

4-Formylphenylboronic acid

Palladium catalyst (e.g., Pd(PPhs)a, Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., Na2COs, K3POa)
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e Solvent system (e.g., 1,4-Dioxane/water, DME/water)

Step-by-Step Methodology:

 Inert Atmosphere: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.1
equivalents) and 3,6-dichloropyridazine (1.0 equivalent).

o Catalyst and Base Addition: Add the palladium catalyst (typically 2-5 mol%) and the base
(2.0-3.0 equivalents).

o Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and
water) by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the
degassed solvent to the flask via cannula.

e Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent such as ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product is then purified by
column chromatography on silica gel to yield the pure 4-(6-Chloropyridazin-3-
yl)benzaldehyde.

Causality Behind Experimental Choices:

o Palladium Catalyst: Pd(PPhs)a4 is a robust Pd(0) catalyst that initiates the catalytic cycle
through oxidative addition into the C-CI bond of the dichloropyridazine. The choice of ligand
can influence selectivity and efficiency.[5]

o Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate
the transfer of the aryl group to the palladium center. Aqueous inorganic bases like Na2COs
are common and effective.[1]
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e Solvent System: A mixture of an organic solvent and water is often used to dissolve both the
organic reactants and the inorganic base, creating a homogenous reaction environment.
Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Workflow Visualization

Workup & Purification
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Caption: Workflow for the synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-(6-Chloropyridazin-3-yl)benzaldehyde stems from its two reactive
functional groups:

o The Aldehyde Group: This group is a versatile handle for a wide array of chemical
transformations, including:

[¢]

Reductive Amination: To form secondary or tertiary amines.

[¢]

Wittig Reaction: To create alkenes.

o

Oxidation: To form the corresponding carboxylic acid.

o

Condensation Reactions: With various nucleophiles to form imines, oximes, and
hydrazones.[6][7]

e The Chloro-pyridazine Moiety: The chlorine atom can be displaced via:

o Nucleophilic Aromatic Substitution (SnAr): With O-, N-, or S-nucleophiles to introduce
diverse functionalities.
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o Further Cross-Coupling Reactions: Such as Suzuki, Sonogashira, or Buchwald-Hartwig
couplings to append other aryl, alkynyl, or amino groups.

This dual reactivity allows for a modular approach to building complex molecules, making it a
valuable intermediate in combinatorial chemistry and library synthesis for drug discovery.[8][9]

Applications in Drug Discovery and Materials
Science

The 4-(pyridazin-3-yl)benzaldehyde scaffold is a key component in the synthesis of various
biologically active compounds. The pyridazine ring is known to act as a bioisostere for other
aromatic systems and can participate in hydrogen bonding interactions with biological targets.

» Kinase Inhibitors: The pyridazine core is found in numerous inhibitors of protein kinases,
which are crucial targets in oncology.

» Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of enzymes like
COX-2 and 5-LOX, which are involved in inflammatory pathways.[2]

e PARP-1 Inhibitors: The chloropyridazine moiety has been incorporated into molecules
designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair
and a target for cancer therapy.[8]
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Caption: Role as a versatile building block in research and development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 4-(6-
Chloropyridazin-3-yl)benzaldehyde.

e Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust
and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere
(e.g., Argon or Nitrogen) to prevent degradation. Recommended storage temperature is 2-
8°C.[3]

Conclusion

4-(6-Chloropyridazin-3-yl)benzaldehyde is a strategically important chemical intermediate
with significant potential in synthetic chemistry. Its well-defined physicochemical properties,
reliable synthetic routes, and dual reactivity make it an invaluable tool for the construction of
complex molecules. Its established role as a scaffold for biologically active compounds,
particularly in the realm of oncology and inflammation, ensures its continued relevance in the
field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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